2-(Pyridin-2-yloxy)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(Pyridin-2-yloxy)ethanamine involves complex reactions under specific conditions. For instance, a compound was synthesized from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol at 140°C without catalyst or solvent, leading to a series of reactions that produced a crystalline structure determined by X-ray diffraction (Percino et al., 2006). These methods highlight the intricate steps involved in synthesizing complex organic compounds.
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been extensively studied. For example, single-crystal X-ray diffraction has been used to determine the structure of synthesized compounds, revealing detailed information about their crystallographic systems and molecular dimensions (Percino et al., 2006). These analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
The reactivity and chemical properties of 2-(Pyridin-2-yloxy)ethanamine derivatives involve interactions with various chemical agents. For instance, reactions with ethyl acetate and methanol under specific conditions lead to the formation of complex structures, demonstrating the compound's versatile reactivity and potential for forming diverse chemical structures (Percino et al., 2006).
Scientific Research Applications
DNA Interaction and Cytotoxicity
2-(Pyridin-2-yloxy)ethanamine, in the form of Cu(II) complexes with tridentate ligands, has shown significant DNA binding propensity and minor structural changes in calf thymus DNA, indicating potential applications in understanding DNA interactions and structure. The complexes also exhibit cytotoxicity against various cancer cell lines, with IC(50) values ranging between 37 and 156 μM, suggesting their potential use in cancer research and therapy (Kumar et al., 2012).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, incorporating ligands like 2-(Pyridin-2-yloxy)ethanamine, have shown promising results in corrosion inhibition on mild steel. These complexes could bridge the gap between coordination inorganic chemistry and materials, as well as corrosion engineering (Das et al., 2017).
Catalysis in Chemical Reactions
Palladium(II) complexes with ligands related to 2-(Pyridin-2-yloxy)ethanamine have been used as catalysts in methoxycarbonylation of olefins, indicating their utility in industrial chemical processes (Zulu et al., 2020).
Biological Activities and Anticancer Properties
2-(Pyridin-2-yloxy)ethanamine-based copper(II) complexes have shown DNA binding/cleavage activity and notable in vitro anticancer activities against human breast adenocarcinoma cells. These findings highlight their potential as agents in biomedical research and cancer treatment (Mustafa et al., 2015).
Binding to Albumin Protein
Di-imine copper(II) complexes containing 2-(Pyridin-2-yloxy)ethanamine demonstrated peculiar reactivity in binding to albumin protein, offering insights into metal-protein interactions which are crucial in medicinal chemistry and drug design (Silveira et al., 2013).
Safety And Hazards
Future Directions
The compound has been used in the synthesis of novel heterocyclic compounds with potential biological activities . Some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, 2-(Pyridin-2-yloxy)ethanamine might have potential applications in the development of novel anti-fibrotic drugs .
properties
IUPAC Name |
2-pyridin-2-yloxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVONOFKFDJHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183658 | |
Record name | 2-(2-Aminoethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yloxy)ethanamine | |
CAS RN |
29450-07-5 | |
Record name | 2-(2-Pyridinyloxy)ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29450-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-2-yloxy)ethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029450075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29450-07-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Aminoethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-aminoethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(PYRIDIN-2-YLOXY)ETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK4L7KQC0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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